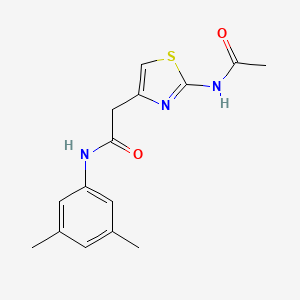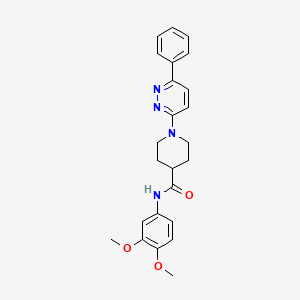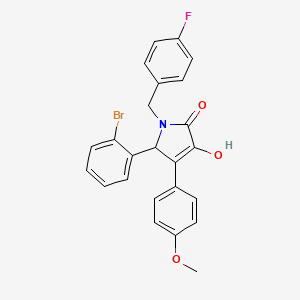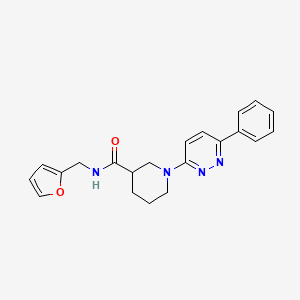![molecular formula C19H22N2O4 B11275205 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275205.png)
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-methylphenylacetic acid.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzylamine with an appropriate acylating agent to form an intermediate amide.
Etherification: The intermediate is then subjected to etherification using ethylene glycol or a similar reagent under acidic or basic conditions to introduce the ethoxy group.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenylacetic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the methoxy and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Protein Binding: Studied for its ability to bind to proteins and alter their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the additional functional groups.
4-Methylphenylacetic Acid: Contains the methylphenyl group but lacks the amide and ethoxy linkages.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the ethoxy and methylphenyl groups.
Uniqueness
2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-14-3-7-16(8-4-14)21-19(23)13-25-12-18(22)20-11-15-5-9-17(24-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
KKRWSQIZRHCBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylpropyl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11275127.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11275136.png)
![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11275138.png)
![N-(4-Acetylphenyl)-2-{[2-(furan-2-YL)-4-oxo-4H,5H-pyrazolo[1,5-D][1,2,4]triazin-7-YL]sulfanyl}acetamide](/img/structure/B11275140.png)

![1-(4-{[3-(Thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}phenyl)ethanone](/img/structure/B11275149.png)

![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11275167.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11275174.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline](/img/structure/B11275181.png)

![2-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B11275198.png)
